8-[2-(4-bromophenoxy)ethoxy]quinoline
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Overview
Description
8-[2-(4-bromophenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 8-[2-(4-bromophenoxy)ethoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-(4-bromophenoxy)ethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for quinoline derivatives often involve greener and more sustainable processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
8-[2-(4-bromophenoxy)ethoxy]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[2-(4-bromophenoxy)ethoxy]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 8-[2-(4-bromophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to various biological effects. The bromophenoxy group can enhance the compound’s binding affinity to certain proteins, influencing their activity and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar compounds to 8-[2-(4-bromophenoxy)ethoxy]quinoline include other quinoline derivatives such as:
8-hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
2-(4-bromophenoxy)quinoline: Similar structure but lacks the ethoxy group, affecting its reactivity and applications.
4-bromo-2-(quinolin-8-yloxy)phenol: Another derivative with different substituents, leading to varied chemical and biological properties.
Properties
IUPAC Name |
8-[2-(4-bromophenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHFKKHUVFTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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